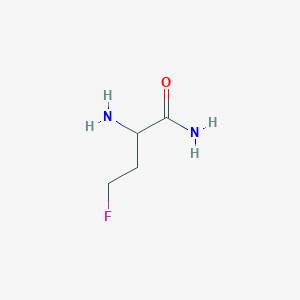

2-Amino-4-fluorobutanamide

Description

2-Amino-4-fluorobutanamide (CAS: 1396756-88-9) is an organofluorine compound with a butanamide backbone functionalized by an amino (-NH₂) group at position 2 and a fluorine atom at position 4. Its molecular formula is C₄H₈FN₂O, and it is structurally characterized by the presence of both polar (amide, amino) and electronegative (fluorine) groups. This combination of functional groups confers unique physicochemical properties, such as moderate polarity and hydrogen-bonding capacity, which make it a subject of interest in pharmaceutical and agrochemical research.

Fluorinated compounds are often prioritized in drug discovery due to fluorine’s ability to modulate bioavailability and metabolic stability.

Properties

Molecular Formula |

C4H9FN2O |

|---|---|

Molecular Weight |

120.13 g/mol |

IUPAC Name |

2-amino-4-fluorobutanamide |

InChI |

InChI=1S/C4H9FN2O/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H2,7,8) |

InChI Key |

XXNHZFXTOLFYGD-UHFFFAOYSA-N |

Canonical SMILES |

C(CF)C(C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-fluorobutanamide typically involves the introduction of a fluorine atom into a butanamide backbone. One common method is the nucleophilic substitution reaction where a suitable fluorinating agent, such as diethylaminosulfur trifluoride, is used to replace a leaving group on a precursor molecule. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the preparation of intermediates, followed by fluorination and subsequent purification steps. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-fluorobutanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Amino-4-fluorobutanamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-fluorobutanamide involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The amino group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

*Abbreviated for space; full name: N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide

Physicochemical and Functional Comparisons

(a) 2-Amino-4-fluorobutanoic acid hydrochloride

- Key Differences: The carboxylic acid group (vs. amide) and hydrochloride salt enhance water solubility but reduce membrane permeability compared to this compound.

- Applications : Likely used in peptide synthesis or as a zwitterionic building block.

(b) 3-oxo-2-Phenylbutanamide

- Key Differences : The phenyl and ketone groups increase hydrophobicity, favoring blood-brain barrier penetration. This compound is explicitly linked to forensic investigations due to its role in illicit amphetamine production.

- Regulatory Status: Classified as a controlled precursor, unlike this compound.

(c) 2-Amino-4-phenylbutane

- Applications : Studied in neuropharmacology for structural mimicry of amphetamines.

(d) N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide

- Key Differences: The dichlorophenoxy group introduces steric bulk and lipophilicity, likely enhancing receptor-binding affinity in drug candidates.

- Applications : Intermediate in complex pharmaceutical syntheses (e.g., kinase inhibitors).

Research Findings and Trends

- Fluorine Impact: Fluorination in this compound may improve metabolic stability compared to non-fluorinated analogs, a trend observed in FDA-approved fluorinated drugs.

- Amide vs. Amine: The amide group in this compound reduces reactivity compared to 2-Amino-4-phenylbutane, making it more suitable for stable intermediate roles.

Biological Activity

2-Amino-4-fluorobutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor of certain enzymes involved in cancer progression and cell proliferation.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor effects. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that the compound led to a decrease in cell viability in HepG2 liver cancer cells, with an IC50 value indicative of its potency.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 | 1.30 | Inhibition of growth |

| A375P | 0.75 | Superior potency |

Enzyme Inhibition

The compound has been studied for its ability to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression and have been implicated in cancer. The inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression patterns that may suppress tumor growth.

Study 1: Anticancer Efficacy

In a recent study, this compound was evaluated for its anticancer properties against several solid tumors. The results indicated that the compound not only inhibited tumor cell proliferation but also induced apoptosis through activation of the intrinsic apoptotic pathway.

Study 2: Combination Therapy

Another investigation assessed the efficacy of combining this compound with established chemotherapeutics like Taxol and Camptothecin. The combination therapy showed enhanced anticancer activity compared to single-agent treatments, suggesting a synergistic effect.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Initial studies indicate favorable absorption characteristics with moderate bioavailability. However, further research is needed to evaluate its toxicity profile comprehensively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.